molecular formula C15H24N2O3 B6205541 tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate CAS No. 2358636-79-8

tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate

Cat. No. B6205541
CAS RN: 2358636-79-8
M. Wt: 280.4
InChI Key:
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Description

Tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate (TBAMC) is a synthetic compound with potential applications in scientific research. TBAMC has been used in a variety of experiments, as it is a relatively stable compound with a wide range of biochemical and physiological effects. TBAMC is also known as tert-butyl 2-(4-amino-3-methoxyphenyl)propionate, tert-butyl 2-(4-amino-3-methoxyphenyl)propanoate, and 2-(4-amino-3-methoxyphenyl)propanoic acid tert-butyl ester.

Scientific Research Applications

TBAMC is a versatile compound that has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition and protein-protein interactions, as well as studies of drug metabolism and pharmacokinetics. It has also been used in studies of the nervous system, as it has been found to interact with certain receptors in the brain and has been used as a model compound for studying the action of neurotransmitters.

Mechanism of Action

The mechanism of action of TBAMC is not fully understood, but it is believed to interact with certain receptors in the brain. It has been found to bind to the serotonin 5-HT2A receptor, as well as the GABA-A receptor. It is believed to modulate the activity of these receptors, which may explain its effects on the nervous system.
Biochemical and Physiological Effects
TBAMC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to modulate the activity of certain receptors in the brain, which may explain its effects on the nervous system. In addition, it has been found to increase the levels of certain hormones, such as oxytocin, which may explain its effects on behavior.

Advantages and Limitations for Lab Experiments

TBAMC has several advantages and limitations for use in lab experiments. One of the main advantages is its stability, as it is a relatively stable compound that can be stored for long periods of time without degrading. In addition, it is a relatively inexpensive compound, which makes it an attractive option for use in experiments. However, there are some limitations to using TBAMC in experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in experiments that require aqueous solutions.

Future Directions

There are several potential future directions for the use of TBAMC in scientific research. One potential direction is to explore its potential as a therapeutic agent. TBAMC has been found to interact with certain receptors in the brain, and it is possible that it could be used to treat certain neurological disorders. Additionally, TBAMC could be used in studies of drug metabolism and pharmacokinetics, as it has already been used in such studies. Finally, TBAMC could be used in studies of enzyme inhibition and protein-protein interactions, as it has already been found to interact with certain enzymes.

Synthesis Methods

TBAMC can be synthesized through several different methods. It can be synthesized by reacting tert-butyl chloride with 2-(4-amino-3-methoxyphenyl)propanoic acid, or by reacting tert-butyl bromide with 2-(4-amino-3-methoxyphenyl)propanoic acid. It can also be synthesized by reacting tert-butyl alcohol with 2-(4-amino-3-methoxyphenyl)propanoic acid. The most common synthesis method is the reaction of tert-butyl chloride with 2-(4-amino-3-methoxyphenyl)propanoic acid, which produces a colorless solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate alcohol and carbamate. The final step involves deprotection of the amine group to yield the desired product.", "Starting Materials": [ "4-amino-3-methoxyphenol", "tert-butyl chloroformate", "2-amino-2-methyl-1-propanol", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of the amine group of 4-amino-3-methoxyphenol using tert-butyl chloroformate and triethylamine in dichloromethane to yield tert-butyl N-(4-amino-3-methoxyphenyl)carbamate.", "Step 2: Coupling of tert-butyl N-(4-amino-3-methoxyphenyl)carbamate with 2-amino-2-methyl-1-propanol using triethylamine in dichloromethane to yield tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate.", "Step 3: Deprotection of the amine group using sodium bicarbonate and water to yield the final product, tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate." ] }

CAS RN

2358636-79-8

Molecular Formula

C15H24N2O3

Molecular Weight

280.4

Purity

95

Origin of Product

United States

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